Ginsenosides are a class of natural product glycosides and triterpene saponins found predominantly in the plant genus Panax (ginseng). They exhibit a wide range of therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer effects. Vinaginsenoside R4 (VGN4) is a unique protopanaxatriol saponin with sugar chains at C-3 and C-20 of the aglycone, which has recently been studied for its neuroprotective effects1.
VGN4's potential as a neuroprotective agent is significant, as evidenced by its ability to protect PC12 cells from 6-OHDA-induced neurotoxicity. This suggests that VGN4 could be developed as a functional food or therapeutic agent for neurodegenerative diseases such as Parkinson's disease1.
While the provided papers do not directly study VGN4 in the context of cancer, other ginsenosides like Rh4 have shown anticancer effects. For instance, Rh4 suppresses aerobic glycolysis and the expression of PD-L1 via targeting AKT in esophageal cancer, indicating that certain ginsenosides can influence cancer cell metabolism and immune evasion mechanisms2. This suggests that VGN4 may also have potential applications in cancer treatment, warranting further investigation.
Ginsenosides like Rg1 and Rb1 have been found to have anti-amnestic and anti-aging effects, with mechanisms involving increased neural plasticity and neuroprotection, which could be relevant for treating Alzheimer's disease and other neurodegenerative disorders3. Although these effects are not directly linked to VGN4, the similarity in the class of compounds suggests possible applications in cognitive health and aging.
Another ginsenoside, R7, has demonstrated photoprotective and anti-inflammatory properties, ameliorating UVB-induced photodamage in human dermal fibroblasts4. This indicates that ginsenosides, potentially including VGN4, could be used in skincare to protect against photodamage.
Vinpocetine, a synthetic derivative of the vincamine alkaloid, has been used to treat cerebrovascular disorders. It exhibits neuroprotective actions through mechanisms such as enhancement of brain circulation, oxygen utilization, and inhibition of phosphodiesterase (PDE) enzymes5. Although vinpocetine is not a ginsenoside, its use in cerebrovascular health highlights the potential for VGN4 to be applied in similar contexts, given its neuroprotective properties.
Vinaginsenoside R4 is primarily sourced from Panax ginseng, a plant widely used in traditional medicine, particularly in Asian cultures. The classification of ginsenosides, including Vinaginsenoside R4, can be broadly categorized based on their chemical structures into two main types: protopanaxadiol and protopanaxatriol. Vinaginsenoside R4 falls under the protopanaxadiol type, which is characterized by specific hydroxyl groups and sugar moieties attached to the triterpene backbone .
The synthesis of Vinaginsenoside R4 can be achieved through various methods, primarily involving biotransformation processes using microbial systems or enzymatic reactions. Recent studies have highlighted the use of endophytic microorganisms to convert major ginsenosides into rare forms like Vinaginsenoside R4 through biotransformation techniques.
One effective method involves semi-preparative high-performance liquid chromatography (HPLC), where crude extracts from ginseng are subjected to separation processes using solvents like methanol and water in specific ratios (e.g., 68/20) to isolate Vinaginsenoside R4 . This method allows for the purification of the compound while retaining its structural integrity.
The molecular structure of Vinaginsenoside R4 is complex and can be represented by its IUPAC name:
This structure indicates multiple hydroxyl groups and a complex glycoside arrangement that contributes to its biological activity. The compound has a molecular formula of and features several stereocenters that define its chirality .
Vinaginsenoside R4 participates in various chemical reactions typical of saponins. Its structure allows it to interact with biomolecules such as proteins and lipids. Notably:
These reactions are significant for understanding its potential interactions within biological systems.
The mechanism of action of Vinaginsenoside R4 has been linked to several biological pathways:
These mechanisms underscore its potential therapeutic benefits in muscle regeneration and other health applications.
Vinaginsenoside R4 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Vinaginsenoside R4 has promising applications in various scientific fields:
Vinaginsenoside R4 (CAS: 156009-80-2) is a triterpenoid saponin classified within the ginsenoside family, with the molecular formula C₄₈H₈₂O₁₉ and a molecular weight of 963.15–963.17 g/mol [1] [7] [8]. It is a secondary metabolite predominantly isolated from Panax ginseng C.A. Meyer (Araliaceae family), specifically from its roots, rhizomes, and leaves [3] [8]. Taxonomically, Panax ginseng is a perennial herb indigenous to Northeast Asia, cultivated under specific climatic conditions (cool temperate regions with defined seasonal variations) to optimize saponin accumulation [2] [6]. Vinaginsenoside R4 is structurally categorized as a "minor ginsenoside" due to its low abundance in raw ginseng roots, typically constituting <1% of total saponins [3] [6]. Its occurrence is influenced by plant age, harvesting season, and processing methods, with higher concentrations observed in 4–6-year-old roots or specialized preparations like hydroponically cultivated leaves [3] [6].
Table 1: Fundamental Characteristics of Vinaginsenoside R4
Property | Value |
---|---|
CAS Registry Number | 156009-80-2 |
Molecular Formula | C₄₈H₈₂O₁₉ |
Molecular Weight | 963.15–963.17 g/mol |
IUPAC Name | (3β,6α,12β)-20-(β-D-Glucopyranosyloxy)-6,12-dihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside |
Plant Source | Panax ginseng C.A. Meyer |
Primary Plant Parts | Roots, rhizomes, leaves |
Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Ginseng (genus Panax) has been a cornerstone of Traditional Chinese Medicine (TCM) for over 2,000 years, first documented as "rénshēn" (人參; "man-root") for its adaptogenic properties [2] [9]. Historical records, such as the GoRyeoDoGyeong (高麗圖經), describe the use of steamed red ginseng (processed ginseng) since 900 AD to enhance bioactivity, a practice that alters saponin profiles and increases rare ginsenosides like Vinaginsenoside R4 [9]. Ethnopharmacological studies validate ginseng’s traditional applications for anti-fatigue, anti-stress, and vitality enhancement. For example, murine experiments demonstrated that ginseng extracts extended swimming endurance by >200% compared to controls, attributable to saponin-mediated metabolic modulation [2]. Vinaginsenoside R4 specifically emerged in modern phytochemical research during the 1990s–2000s, coinciding with advances in chromatographic separation techniques that enabled the identification of minor ginsenosides [4] [5]. Its isolation represents the scientific validation of ginseng’s chemical complexity beyond major saponins (e.g., Rb1, Rg1) [6].
Vinaginsenoside R4 belongs to the protopanaxadiol (PPD)-type ginsenosides, characterized by a dammarane-type tetracyclic triterpene skeleton with sugar moieties attached at the C-3 and/or C-20 positions [3] [6]. Its structure features:
Table 2: Structural Features and Classification of Vinaginsenoside R4
Structural Feature | Description |
---|---|
Aglycone Type | Protopanaxadiol (PPD) |
Core Skeleton | Dammar-24-ene |
Functional Groups | −OH at C-3β, C-6α, C-12β; Δ²⁴ double bond |
Glycosylation Sites | C-3: 2-O-β-D-glucopyranosyl-β-D-glucopyranoside; C-20: β-D-glucopyranoside |
Reactivity Sites | Δ²⁴ bond (electrophilic addition); −OH groups (hydrogen bonding, acetylation) |
Advanced analytical techniques have been pivotal in characterizing this structure:
Table 3: Comparative Abundance of Ginsenosides in Panax Species
Ginsenoside Type | Examples | Relative Abundance in P. ginseng | Vinaginsenoside R4 Comparison |
---|---|---|---|
Major PPD-Type | Rb₁, Rc, Rd | 60–70% of total saponins | 5–10× lower |
Major PPT-Type | Re, Rg₁ | 20–30% of total saponins | 10–15× lower |
Oleanane-Type | Ro | 2–5% of total saponins | Comparable |
Minor PPD-Type (e.g., Vinaginsenoside R4) | Rg₃, Rh₂, Vinaginsenoside R4 | <1% of total saponins | Baseline |
Processing methods critically influence Vinaginsenoside R4 yield:
This structural complexity underpins Vinaginsenoside R4’s role as a marker compound for quality control in ginseng products, necessitating standardized analytical protocols for its quantification [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7